molecular formula C11H9BrOZn B6297036 6-Methoxy-2-naphthylzinc bromide, 0.50 M in THF CAS No. 1649937-42-7

6-Methoxy-2-naphthylzinc bromide, 0.50 M in THF

Cat. No. B6297036
CAS RN: 1649937-42-7
M. Wt: 302.5 g/mol
InChI Key: ZWUIGDZEMHTXQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-naphthylzinc bromide, 0.50 M in THF is an organometallic compound with a wide range of applications in scientific research. It is a colorless, non-volatile solid that is soluble in polar organic solvents, such as THF. 6-Methoxy-2-naphthylzinc bromide has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

6-Methoxy-2-naphthylzinc bromide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as aldehydes, ketones, and amines. It has also been used in the study of the biochemical and physiological effects of drugs, hormones, and other compounds. In addition, 6-Methoxy-2-naphthylzinc bromide has been used in the study of the mechanisms of action of drugs and other compounds.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthylzinc bromide is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows the compound to form complexes with other molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-naphthylzinc bromide are not well understood. However, the compound has been shown to have some effect on the activity of enzymes and other proteins. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methoxy-2-naphthylzinc bromide in laboratory experiments include its low cost, its solubility in polar organic solvents, and its stability in air. The main limitation of using 6-Methoxy-2-naphthylzinc bromide is its lack of specificity, as it can react with a variety of molecules.

Future Directions

The future directions for 6-Methoxy-2-naphthylzinc bromide are many. One potential direction is the development of new catalysts based on 6-Methoxy-2-naphthylzinc bromide that are more specific and have improved catalytic activity. Another potential direction is the study of the biochemical and physiological effects of 6-Methoxy-2-naphthylzinc bromide and its derivatives. Finally, 6-Methoxy-2-naphthylzinc bromide could be used in the development of new drugs and other compounds that have improved therapeutic effects.

Synthesis Methods

The synthesis of 6-Methoxy-2-naphthylzinc bromide is typically accomplished through the reaction of 6-methoxy-2-naphthaldehyde with zinc bromide in THF. The reaction is carried out at room temperature, and the product is a colorless solid. The product is then filtered, washed with THF, and dried under vacuum to yield 6-Methoxy-2-naphthylzinc bromide, 0.50 M in THF.

properties

IUPAC Name

bromozinc(1+);6-methoxy-2H-naphthalen-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIGDZEMHTXQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthylzinc bromide

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